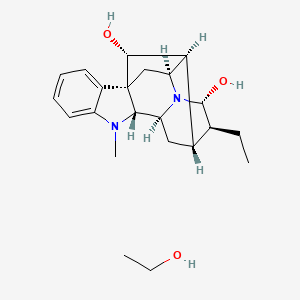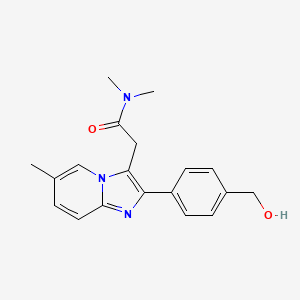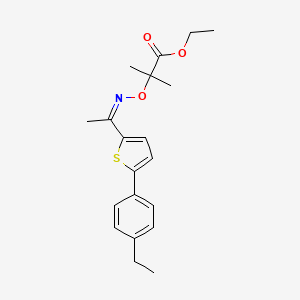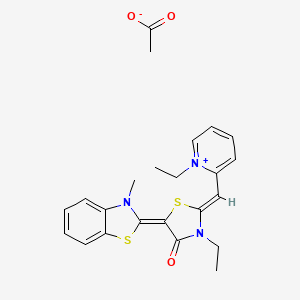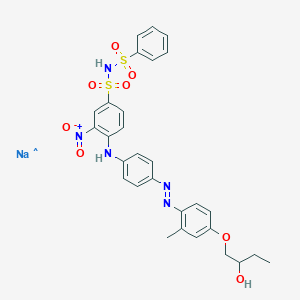
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine to form a diazonium salt. This is followed by coupling reactions with other aromatic compounds to form the azo linkages. The final product is then sulfonated to introduce the sulfonic acid groups, which are subsequently neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity. The final product is often subjected to purification steps such as crystallization and filtration to remove impurities.
化学反应分析
Types of Reactions
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery.
相似化合物的比较
Similar Compounds
- 4-Amino-3-((4-(2-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- 4-Amino-3-((4-(1-phenylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
Uniqueness
4-Amino-3-((4-(1-naphthylazo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific structural configuration, which imparts distinct color properties and solubility characteristics. Its multiple azo linkages and sulfonic acid groups make it particularly effective as a dye and in various scientific applications.
This compound’s versatility and unique properties make it a valuable asset in both industrial and research settings.
属性
CAS 编号 |
93963-72-5 |
|---|---|
分子式 |
C30H19N5Na2O6S2 |
分子量 |
655.6 g/mol |
IUPAC 名称 |
disodium;4-amino-3-[[4-(naphthalen-1-yldiazenyl)naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H21N5O6S2.2Na/c31-29-22-13-12-20(42(36,37)38)16-19(22)17-28(43(39,40)41)30(29)35-34-27-15-14-26(23-9-3-4-10-24(23)27)33-32-25-11-5-7-18-6-1-2-8-21(18)25;;/h1-17H,31H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI 键 |
OKYDDFHOQMHHOI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=C6C=C(C=CC6=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


